
Tefzel® Performance in High-Vacuum
Environments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1215275 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information on the performance of Tefzel® (ETFE) under full

vacuum conditions. Below you will find frequently asked questions, troubleshooting guidance,

and detailed experimental protocols to ensure the integrity of your high-vacuum experiments

and processes.

Frequently Asked Questions (FAQs)
Q1: Is Tefzel® suitable for high-vacuum applications?

A1: Yes, Tefzel® (ETFE) is generally well-suited for high-vacuum applications. It exhibits low

outgassing characteristics, meaning it releases minimal volatile compounds under vacuum,

which could otherwise contaminate sensitive experiments or equipment.[1][2] Its robust

mechanical toughness, wide operational temperature range, and chemical inertness further

contribute to its excellent performance in vacuum environments.[2][3][4]

Q2: What are the typical outgassing rates for Tefzel®?

A2: Outgassing is a critical parameter for materials used in high-vacuum systems. Tefzel®
demonstrates low levels of Total Mass Loss (TML) and Collected Volatile Condensable

Materials (CVCM). These values are comparable to other fluoropolymers like Teflon®.[2] For

specific grades, such as Tefzel TYZ26M, the average TML has been measured at 0.14% and

CVCM at 0.01%.[5] Materials used in sensitive applications, such as for NASA, are often

required to have a TML of less than 1.0% and a CVCM of less than 0.10%.[6]
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Q3: How permeable is Tefzel® to common gases under vacuum?

A3: Tefzel® has low permeability to a variety of gases, which is essential for maintaining a

stable vacuum.[7][8] Lower permeability compared to materials like PTFE is one of its

advantages.[3] Specific permeability data is crucial for applications where maintaining specific

gaseous environments is critical.

Q4: Can Tefzel® maintain its structural integrity under a full vacuum?

A4: Absolutely. Tefzel® is a mechanically rugged thermoplastic with high impact strength and

good creep resistance, allowing it to withstand the pressure differential of a full vacuum without

collapsing or deforming.[2][3]

Data Presentation
For your convenience, the following tables summarize the key quantitative performance data

for Tefzel® in vacuum environments.

Table 1: Outgassing Performance of Tefzel® ETFE

Parameter
Maximum
Value (%)

Minimum
Value (%)

Average Value
(%)

Generally
Accepted
Maximum for
Spacecraft
Materials (%)

Total Mass Loss

(TML)
0.12 0.04 0.07 1.00

Collected Volatile

Condensable

Material (CVCM)

0.02 0.00 0.01 0.10

Test Conditions: 30 mil thick specimens exposed for 24 hours in a hard vacuum at 149°C.[1]

Table 2: Gas Permeability of Tefzel® ETFE
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Gas Permeability (cm³/100 in²·24 h·atm/mil)

Carbon Dioxide 250[1]

Nitrogen 30[1]

Oxygen 100[1]

Water Vapor Transmission (ASTM E96) 1.65 g/100 in²·24 h/mil[1]

Experimental Protocols
To ensure accurate and reproducible data when evaluating Tefzel® for your specific vacuum

application, we recommend the following standardized experimental protocols.

Protocol 1: Outgassing Analysis based on ASTM E595
This protocol outlines the standard test method for determining the Total Mass Loss (TML) and

Collected Volatile Condensable Materials (CVCM) from a material sample under vacuum.

1. Specimen Preparation:

Prepare a Tefzel® specimen with a known surface area and a thickness representative of its
intended application.
Clean the specimen with a non-residue solvent to remove any surface contaminants.
Condition the specimen at 23°C and 50% relative humidity for 24 hours.
Accurately weigh the conditioned specimen to determine its initial mass.

2. Test Apparatus Setup:

Place the specimen in a temperature-controlled sample holder within a high-vacuum
chamber.
Position a collector plate, maintained at 25°C, in close proximity to the specimen.
Evacuate the chamber to a pressure below 7 x 10⁻³ Pa (5 x 10⁻⁵ torr).

3. Test Execution:

Heat the specimen to 125°C and maintain this temperature for 24 hours.
After 24 hours, cool the specimen holder to room temperature while maintaining the vacuum.
Vent the chamber with a dry, inert gas.
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4. Data Collection and Analysis:

Carefully remove and weigh the specimen to determine its final mass. Calculate the TML as
the percentage of mass lost.
Weigh the collector plate to determine the mass of condensed volatiles. Calculate the CVCM
as a percentage of the initial specimen mass.

Protocol 2: Gas Permeability Measurement
This protocol describes a general method for determining the gas permeability of a Tefzel®
film.

1. Sample Preparation:

Cut a flat, defect-free sample of Tefzel® film of a known thickness.
Mount the film in a gas transmission cell, ensuring a hermetic seal between two chambers.

2. Test Setup:

Evacuate both chambers of the transmission cell to a high vacuum.
Introduce the test gas (e.g., Nitrogen, Oxygen) into one chamber (the high-pressure side) at
a specific, constant pressure.
Monitor the pressure increase in the second chamber (the low-pressure side) over time
using a sensitive pressure transducer.

3. Data Acquisition and Calculation:

Record the rate of pressure increase on the low-pressure side once a steady-state
permeation is achieved.
Calculate the permeability coefficient using the steady-state pressure increase rate, the
volume of the low-pressure chamber, the area of the film, the film thickness, and the
pressure differential across the film.

Troubleshooting Guide
Encountering issues in a vacuum system can be challenging. This guide provides a structured

approach to troubleshooting common problems related to the use of Tefzel® components.
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Q: My vacuum system is not reaching the expected base pressure. Could the Tefzel®
component be the cause?

A: While Tefzel® has low outgassing rates, several factors could contribute to this issue. Follow

this troubleshooting workflow:
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High vacuum pressure issue detected

Perform a system-wide leak check
(e.g., using a helium leak detector)

Leak Detected?

Isolate and repair the leak.
Check fittings and seals on Tefzel® components.

Yes

No external leaks found

No

Retest vacuum performanceInvestigate outgassing sources

Perform a system bakeout
(if applicable and within Tefzel®'s temperature limits)

High pressure persists?

Isolate the Tefzel® component
and test the system without it (if possible)

Yes

Issue lies with other system components

No

System reaches base pressure?

Potential issue with the Tefzel® component:
- Contamination

- Improper cleaning
- Batch variation

Yes No

Click to download full resolution via product page

Fig 1. Troubleshooting workflow for high vacuum pressure issues.
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Q: I suspect the Tefzel® component is outgassing and contaminating my experiment. What

should I do?

A: Contamination from outgassing can be detrimental. Here’s a logical approach to diagnose

and mitigate the issue:
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Suspected contamination from Tefzel® outgassing

Perform Residual Gas Analysis (RGA)
to identify contaminants

High hydrocarbon peaks in RGA spectrum?

Contaminants are not hydrocarbons.
Investigate other sources.

No

Hydrocarbon contamination detected

Yes

Was the Tefzel® component pre-baked
before installation?

No

No

Yes

Yes

Implement a vacuum bakeout of the
Tefzel® component before use.

Re-evaluate cleaning and handling procedures
for the Tefzel® component.

Consider material analysis or
contacting the supplier for batch-specific data.

Click to download full resolution via product page

Fig 2. Diagnostic workflow for suspected outgassing contamination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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